4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C17H18N4O3S2 and a molecular weight of 390.486 g/mol . This compound is part of the triazole family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions lead to various biological effects, including apoptosis (programmed cell death) and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol include:
- 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share a similar core structure but differ in the substituents attached to the triazole ring, which can lead to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical behavior.
Properties
Molecular Formula |
C17H18N4O3S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18N4O3S2/c1-10-5-6-12(26-10)9-18-21-16(19-20-17(21)25)11-7-13(22-2)15(24-4)14(8-11)23-3/h5-9H,1-4H3,(H,20,25)/b18-9+ |
InChI Key |
IMSFNIBSSBFBHK-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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